2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile
Description
Evolution of Nicotinonitrile Research in Medicinal Chemistry
Nicotinonitriles, characterized by a pyridine ring substituted with a cyano group, have emerged as a cornerstone in medicinal chemistry due to their structural versatility and broad pharmacological potential. The foundational work on nicotinonitrile derivatives dates to the mid-20th century, when researchers began exploring their utility as bioactive scaffolds. Early studies identified 3-cyanopyridine derivatives as key intermediates for synthesizing compounds with antioxidant, anti-inflammatory, and antiproliferative properties. For instance, milrinone and olprinone, two clinically approved cardiotonic agents, underscored the therapeutic viability of nicotinonitrile-based structures. The integration of nicotinonitrile moieties into hybrid molecules further expanded their applications, enabling interactions with diverse biological targets such as Aurora kinases, vascular endothelial growth factor receptor-2 (VEGFR-2), and acetylcholinesterase. By the early 2000s, advancements in synthetic methodologies facilitated the creation of novel nicotinonitrile hybrids, accelerating their adoption in drug discovery pipelines.
Historical Development of Bromoanilino-substituted Pyridine Derivatives
The modification of pyridine derivatives with bromoanilino groups represents a strategic effort to enhance electronic and steric properties for targeted bioactivity. Pyridine itself, first isolated from coal tar in the 19th century, became a focal point for structural diversification following the development of the Chichibabin reaction in 1924, which enabled large-scale synthesis. Introducing bromine and aniline substituents to the pyridine ring emerged as a method to modulate electron density and improve binding affinity to enzymatic pockets. For example, 2-chloro- and 2-bromo-nicotinonitrile derivatives, synthesized via reactions with phosphorus pentachloride or bromine in acetic acid, demonstrated enhanced antiproliferative activity compared to their unsubstituted analogs. These findings catalyzed further exploration of halogenated anilino groups, with 4-bromoanilino substitutions gaining prominence due to their ability to stabilize molecular interactions through halogen bonding.
Emergence of 2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile in Scientific Literature
The specific compound this compound entered scientific discourse in the early 21st century as part of a broader effort to optimize nicotinonitrile-based kinase inhibitors. Its structure combines two pharmacophoric elements: a 4-bromoanilino group at position 2 and a dimethylamino group at position 4 of the pyridine ring. This design leverages the electron-withdrawing effects of bromine to enhance aromatic stabilization while the dimethylamino group introduces basicity, improving solubility and membrane permeability. Early synthetic routes involved nucleophilic aromatic substitution reactions, where 2-chloro-4-(dimethylamino)nicotinonitrile was treated with 4-bromoaniline under palladium catalysis. Preclinical studies highlighted its potential as a dual inhibitor of Aurora kinases and tubulin polymerization, positioning it as a candidate for anticancer drug development.
Significance in Contemporary Pharmaceutical Research
In modern drug discovery, this compound exemplifies the rational design of multitarget agents. Its ability to concurrently inhibit Aurora kinases (critical for mitotic regulation) and VEGFR-2 (implicated in tumor angiogenesis) addresses the complexity of cancer pathophysiology. Comparative analyses with first-generation nicotinonitrile derivatives, such as 3-cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridine, reveal superior selectivity profiles for this compound, particularly in suppressing kinase activity at nanomolar concentrations. Furthermore, its synthetic adaptability allows for derivatization at positions 2 and 4, enabling structure-activity relationship (SAR) studies to optimize potency and reduce off-target effects. Current research prioritizes its evaluation in combinatorial therapies, where synergistic interactions with immune checkpoint inhibitors or DNA-damaging agents could enhance therapeutic outcomes.
Table 1: Key Nicotinonitrile Derivatives and Their Biological Targets
Properties
IUPAC Name |
2-(4-bromoanilino)-4-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJLESSQZKSJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Coupling Reaction: The resulting 4-bromoaniline is coupled with 4-(dimethylamino)nicotinonitrile under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Quantum Chemical Properties
Quantum chemical studies of analogous compounds (e.g., 2-amino-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile) reveal key parameters such as HOMO (-6.24 eV), LUMO (-2.81 eV), and dipole moment (5.12 Debye), which influence reactivity and intermolecular interactions .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related nicotinonitrile derivatives and their substituent variations:
Physicochemical and Reactivity Trends
- Substituent Effects : Bromine in the target compound improves lipophilicity compared to chlorine, which may influence membrane permeability .
- Reactivity in Polymer Systems: Ethyl 4-(dimethylamino) benzoate (analogous to the dimethylamino group in the target compound) demonstrated higher reactivity in resin cements than 2-(dimethylamino) ethyl methacrylate, highlighting the role of substituent positioning .
Biological Activity
2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo-substituted aniline moiety and a dimethylamino group attached to a nicotinonitrile backbone. Its molecular formula is C13H12BrN3, with a molecular weight of approximately 292.16 g/mol.
Key Properties:
- Molecular Formula: C13H12BrN3
- Molecular Weight: 292.16 g/mol
- Structural Features: Contains bromine, dimethylamino, and nitrile functional groups.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |
| A549 (Lung Cancer) | 10.5 | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against several bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation.
- Receptor Modulation: It interacts with receptors that regulate apoptosis, leading to increased cell death in cancer cells.
Study on Anticancer Effects
In a recent study involving human cancer cell lines, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively triggers programmed cell death in cancer cells.
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial properties of the compound against clinical isolates of bacteria. The findings revealed that it significantly reduced bacterial growth, particularly in resistant strains, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for 2-(4-bromoanilino)-4-(dimethylamino)nicotinonitrile, and how can reaction conditions be optimized for yield?
The synthesis of nicotinonitrile derivatives often involves multi-step condensation and cyclization reactions. For example, structurally similar compounds like 6-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)nicotinonitrile were synthesized via refluxing intermediates with ethyl acetoacetate in butanol for 8 hours, achieving a 32% yield after fractional crystallization . Key optimization factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., butanol) are preferred for cyclization reactions.
- Catalysts : Ammonium acetate in acetic acid is effective for promoting Knoevenagel condensations, as seen in the synthesis of cyanopyridine derivatives .
- Temperature : Reflux conditions (100–120°C) are critical for driving cyclization to completion .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Structural elucidation relies on:
- ¹H/¹³C NMR : Look for diagnostic signals, such as aromatic protons (δ 7.35–8.42 ppm) and nitrile carbon (δ ~110–120 ppm) .
- FT-IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group, while C=O stretches (1640–1650 cm⁻¹) indicate ketone intermediates .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 614 [M⁺] for related compounds) validate molecular weight .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromo, dimethylamino) influence the compound’s reactivity and optical properties?
The bromoanilino group acts as an electron-withdrawing substituent, while dimethylamino is electron-donating, creating a push-pull electronic system. This affects:
- Charge transfer : Quantum chemical calculations (e.g., DFT) reveal dipole moment variations and frontier molecular orbital distributions, which correlate with nonlinear optical (NLO) properties .
- Spectroscopic shifts : Bathochromic shifts in UV-Vis spectra are observed due to extended conjugation .
- Reactivity : The nitrile group undergoes nucleophilic additions, while the dimethylamino group facilitates electrophilic substitutions, enabling diverse functionalization .
Q. What computational methods are suitable for predicting the thermodynamic and electronic properties of this compound?
- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis sets accurately predict geometries, vibrational frequencies, and HOMO-LUMO gaps. For example, N-(4-dimethylamino) derivatives show HOMO-LUMO gaps of ~3.5 eV, indicating semiconductor potential .
- Molecular Dynamics (MD) : Simulate solvation effects and stability in polar solvents (e.g., DMSO) .
- Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra, aligning with experimental data for validation .
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Mechanistic analysis : Use LC-MS or GC-MS to identify intermediates. For instance, competing pathways in nicotinonitrile synthesis may yield hydrazone byproducts (e.g., compound 9 in ).
- Reaction monitoring : In-situ FT-IR or Raman spectroscopy tracks nitrile formation and side reactions .
- Statistical optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent ratio, and catalyst loading .
Q. What strategies enable functionalization of this compound for targeted biological activity?
- Cross-coupling reactions : Suzuki-Miyaura coupling replaces the bromo group with aryl/heteroaryl moieties to enhance bioactivity .
- Nitrile conversion : Transform the nitrile into amides or tetrazoles via hydrolysis or [2+3] cycloadditions .
- Biological assays : Test derivatives against enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR-based binding assays .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Nicotinonitrile Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
